molecular formula C14H25NO8 B1246636 Validoxylamine A CAS No. 38665-10-0

Validoxylamine A

Numéro de catalogue: B1246636
Numéro CAS: 38665-10-0
Poids moléculaire: 335.35 g/mol
Clé InChI: YCJYNBLLJHFIIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Validoxylamine A is a natural product derived from the fermentation of Streptomyces hygroscopicus. It is a potent inhibitor of glycosidase enzymes and has shown promising results in various scientific research applications.

Applications De Recherche Scientifique

Agent antifongique

Validoxylamine A est la structure centrale et l'intermédiaire de la Validamycine A (Val-A), qui est un agent antifongique efficace largement utilisé dans les pays asiatiques comme protecteur des cultures . Elle est constituée de deux unités de C7-cyclitol reliées par une liaison C-N rare .

Biosynthèse de la Validamycine A

Dans le groupe de gènes de biosynthèse de Val-A dans Streptomyces hygroscopicus 5008, l'ORF valL a été initialement annoté comme une synthase de this compound 7'-phosphate (V7P) . La protéine codée de 497 aa présente une forte similitude avec la synthase de tréhalose 6-phosphate (T6P) .

Implication dans la production de this compound

L'inactivation génique de valL a aboli la production de this compound et de validamycine A, et la complémentation avec un valL cloné a permis de récupérer 10 % de la production du type sauvage dans le mutant . Ceci indique l'implication de ValL dans la biosynthèse de la this compound .

Analyse structurale

Les structures de ValL et du complexe ValL/tréhalose ont été déterminées . Les données structurales indiquent que ValL adopte le pli typique de la famille des protéines GT-B, avec deux domaines de type Rossmann et un site actif au niveau de la jonction des domaines .

Analyse du site actif

Les résidus du site actif sont disposés d'une manière homologue à celle de la synthase de T6P d'Escherichia coli (E. coli) OtsA . Cependant, une divergence significative est observée au niveau de la région de la boucle du site actif .

Analyse du mécanisme

La modélisation de V7P dans le site actif de ValL suggère que ValL pourrait avoir un mécanisme SNi-like similaire à celui d'OtsA .

Mécanisme D'action

Target of Action

Validoxylamine A primarily targets the enzyme VldE , a pseudo-glycosyltransferase . This enzyme catalyzes non-glycosidic C-N coupling between an unsaturated cyclitol and a saturated aminocyclitol . The product of this reaction is this compound 7’-phosphate, which is the biosynthetic precursor of the antibiotic validamycin A .

Mode of Action

The mode of action of this compound involves its interaction with VldE. The three-dimensional structures of VldE have been determined in various forms, including in complex with GDP and this compound 7’-phosphate . These structures reveal that VldE prefers binding to the guanine moiety, unlike OtsA which prefers the uracil moiety . The elucidation of the VldE structure in complex with its products provides insight into the internal return mechanism by which catalysis occurs with a net retention of the stereochemical configuration of the donated cyclitol .

Biochemical Pathways

This compound is a core structure and intermediate in the biosynthesis of Validamycin A . It consists of two C7-cyclitol units connected by a rare C-N bond . The Val-A biosynthetic gene cluster in Streptomyces hygroscopicus 5008 includes the ORF valL, which was initially annotated as a this compound 7’-phosphate (V7P) synthase . This enzyme shows high similarity with trehalose 6-phosphate (T6P) synthase .

Pharmacokinetics

It is known that gene inactivation of vall abolishes both this compound and validamycin a productivity . Complementation with a cloned valL recovers 10% production of the wild-type in the mutant , indicating the involvement of ValL in this compound biosynthesis.

Result of Action

The result of this compound action is the formation of this compound 7’-phosphate, the biosynthetic precursor of the antibiotic validamycin A . This compound has significant antifungal capabilities, attributed to its ability to inhibit trehalase, a trehalose-hydrolyzing enzyme . The inhibition of trehalase disrupts the carbon supply and energy production in fungi, leading to growth retardation and death of the pathogen .

Action Environment

It is known that the compound is widely used in asian countries as a crop protectant This suggests that it is stable and effective in various environmental conditions, including those found in agricultural settings

Orientations Futures

The elucidation of the VldE structure in complex with the entirety of its products provides insight into the internal return mechanism by which catalysis occurs with a net retention of the stereochemical configuration of the donated cyclitol . This could open up new frontiers in the development of human-safe insecticides and fungicides .

Analyse Biochimique

Biochemical Properties

Validoxylamine A plays a crucial role in biochemical reactions, particularly in the biosynthesis of validamycin A. It interacts with several enzymes and proteins during its synthesis. One key enzyme is this compound 7′-phosphate synthase (ValL), which catalyzes the formation of this compound 7′-phosphate from GDP-valienol and validamine 7-phosphate . This enzyme belongs to the glycosyltransferase family and features two Rossmann-fold domains with an active site at the domain junction . The interaction between this compound and ValL involves a significant conformational change in the enzyme’s active site, facilitating the synthesis of this compound 7′-phosphate .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In insects, this compound acts as a potent inhibitor of trehalase, an enzyme responsible for hydrolyzing trehalose into glucose . This inhibition disrupts the carbon supply and energy production in cells, leading to developmental disruptions and, in some cases, lethality . Additionally, this compound has been shown to influence cell signaling pathways and gene expression by modulating the activity of enzymes involved in carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound inhibits trehalase by binding to its active site, preventing the hydrolysis of trehalose into glucose . This inhibition disrupts the energy production and carbon supply in cells, leading to growth retardation and cell death in target organisms . The binding interaction between this compound and trehalase involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-inhibitor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by various factors, including temperature and pH . Studies have shown that this compound remains stable under neutral pH conditions but can degrade under acidic or alkaline conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent disruptions in cellular function, particularly in carbohydrate metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit trehalase activity without causing significant toxicity . At higher doses, this compound can lead to severe developmental disruptions and lethality in insects . Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on trehalase activity . Toxic or adverse effects at high doses include hypoglycemia and organ failure due to the disruption of glucose metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of validamycin A. The synthesis of this compound involves the condensation of GDP-valienol and validamine 7-phosphate by the enzyme VldE . This reaction results in the formation of this compound 7′-phosphate, which is subsequently dephosphorylated to produce this compound . The metabolic pathways involving this compound also include interactions with various cofactors and enzymes that facilitate its synthesis and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by specialized transporters that recognize its unique structure . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects on trehalase . The distribution of this compound within tissues is influenced by its interactions with binding proteins that facilitate its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. In cells, this compound is primarily localized in the cytoplasm, where it interacts with trehalase and other enzymes involved in carbohydrate metabolism . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are essential for the effective inhibition of trehalase and the disruption of glucose metabolism in target cells .

Propriétés

IUPAC Name

4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJYNBLLJHFIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959504
Record name 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38665-10-0
Record name 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.